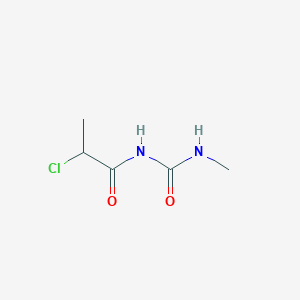
3-(2-Chloropropanoyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Chloropropanoyl)-1-methylurea” is a chemical compound with the IUPAC name N-(2-chloropropanoyl)-N’-isobutylurea . It has a molecular weight of 206.67 .
Synthesis Analysis
The synthesis of “3-(2-Chloropropanoyl)-1-methylurea” could potentially involve the use of 3-Chloropropionyl chloride, an important bifunctional reagent capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Scientific Research Applications
Reactions and Derivatives
Research in organic chemistry has explored the reactions of compounds related to "3-(2-Chloropropanoyl)-1-methylurea" to synthesize novel derivatives. For example, novel derivatives of 3,3-dichloroprop-2-enenitrile containing methylurea or phenylurea fragments have been synthesized. These derivatives undergo intramolecular cyclization to form imidazolidin-2-ones and, when reacted with aliphatic amines, afford imidazolidinones with potential applications in material science and pharmaceuticals (Chumachenko et al., 2017). Additionally, substituted dichloropropenylureas have been studied for heterocyclization reactions with aliphatic amines, leading to previously unknown oxazole and imidazolone derivatives with potential utility in developing new materials or drugs (Kornii et al., 2021).
Environmental Impact and Degradation
Environmental research has focused on the impact and degradation of chloropropanols and chloropropanediols in soil and water systems. Studies have investigated the phase partitioning of 1,3-dichloropropene, a compound related to "3-(2-Chloropropanoyl)-1-methylurea," highlighting its mobility in soils and the role of organic matter in adsorption, which could inform strategies for minimizing environmental contamination (Kim et al., 2003). Another study on the degradation of 1,3-dichloropropene in soil emphasized the effectiveness of organic amendments in enhancing degradation rates, thus reducing atmospheric emissions and potential environmental hazards (Dungan et al., 2001).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloropropionyl chloride, indicates that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, to use only non-sparking tools, and to take precautionary measures against static discharge .
properties
IUPAC Name |
2-chloro-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-3(6)4(9)8-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMPYRTHWZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoyl)-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)
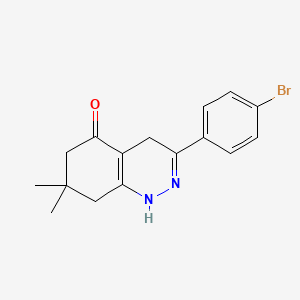
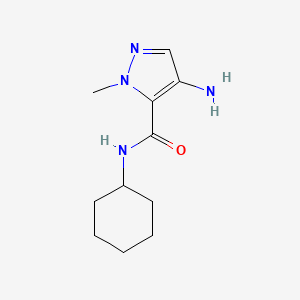
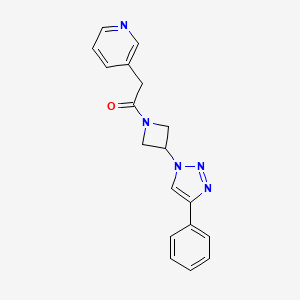

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)
![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
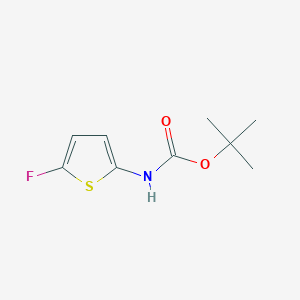

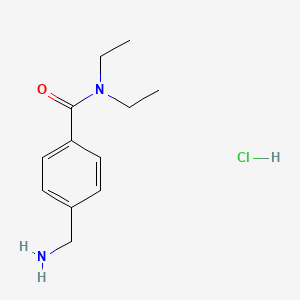
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)